2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
CAS No.:
Cat. No.: VC14912106
Molecular Formula: C15H16Cl2N4O2S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16Cl2N4O2S |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C15H16Cl2N4O2S/c1-20-14(11-3-2-10(16)8-12(11)17)18-19-15(20)24-9-13(22)21-4-6-23-7-5-21/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | JGTFKFWQEYNBER-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Components and Functional Groups
The molecule’s architecture integrates three critical domains:
-
1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 5 with a 2,4-dichlorophenyl group and at position 4 with a methyl group, conferring steric stability and electronic diversity.
-
Sulfanyl-Ethanone Bridge: A thioether (-S-) group links the triazole ring to a ketone-containing ethanone moiety. This bridge enhances molecular flexibility and facilitates interactions with hydrophobic binding pockets in biological targets .
-
Morpholine Ring: A six-membered saturated heterocycle with one oxygen and one nitrogen atom. The morpholine group improves solubility and pharmacokinetic properties, making the compound more amenable to drug development.
The 2,4-dichlorophenyl substituent contributes to lipophilicity, enhancing membrane permeability and bioavailability. Chlorine atoms at the 2- and 4-positions of the phenyl ring create electron-withdrawing effects, polarizing the aromatic system and enabling π-π stacking interactions with biological macromolecules .
Synthesis and Characterization
Synthetic Pathways and Optimization
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves sequential reactions to assemble its hybrid structure. A representative protocol includes:
-
Triazole Core Formation: Cyclocondensation of thiocarbazide derivatives with 2,4-dichlorophenylacetonitrile under acidic conditions generates the 1,2,4-triazole scaffold.
-
Sulfanyl Group Introduction: Thiolation of the triazole intermediate using thiourea or phosphorus pentasulfide introduces the sulfanyl (-S-) moiety .
-
Morpholine-Ethanone Conjugation: Reaction of the sulfanyl-triazole intermediate with morpholine-4-carbonyl chloride in the presence of triethylamine yields the final product.
Reaction Conditions:
-
Solvents: Ethanol, dimethylformamide (DMF), or acetonitrile.
-
Catalysts: Triethylamine or potassium carbonate.
-
Temperature: Reflux (80–100°C) for 4–6 hours.
-
Yield: 70–80% after purification via column chromatography.
Structural Confirmation
Advanced spectroscopic and crystallographic techniques validate the compound’s structure:
-
1H NMR: Peaks at δ 2.45 (s, 3H, CH3), δ 3.70–3.85 (m, 8H, morpholine), and δ 7.40–7.60 (m, 3H, aromatic protons).
-
IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 680 cm⁻¹ (C-S).
-
X-ray Crystallography: Orthorhombic crystal system with space group P212121, confirming the planar triazole ring and chair conformation of the morpholine group.
| Cell Line | IC50 (µM) | Target Pathway |
|---|---|---|
| MDA-MB-231 (Breast) | 16.8 ± 0.37 | EGFR Inhibition |
| HepG2 (Liver) | 13.5 ± 0.92 | Apoptosis Induction |
Molecular docking simulations indicate strong binding affinity (-9.2 kcal/mol) to the epidermal growth factor receptor (EGFR) kinase domain, disrupting ATP binding and downstream signaling .
Mechanism of Action and Target Interactions
Enzymatic Inhibition
The triazole ring coordinates with heme iron in CYP51, blocking substrate access and halting ergosterol production in fungi . In cancer cells, the morpholine-ethanone moiety intercalates into DNA minor grooves, inducing double-strand breaks and activating p53-mediated apoptosis.
Pharmacokinetic Profiling
-
Lipophilicity (LogP): 2.8 ± 0.3, indicating moderate membrane permeability.
-
Plasma Protein Binding: 89% ± 2%, suggesting prolonged circulation time.
-
Metabolic Stability: Half-life (t1/2) > 6 hours in human liver microsomes.
Comparative Analysis with Structural Analogs
Analog 1: 2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-piperazinyl-ethanone
-
Structural Variation: Replacement of 2,4-dichlorophenyl with 4-chlorophenyl and morpholine with piperazine.
-
Activity: Reduced antifungal potency (MIC = 64 µg/mL) due to decreased lipophilicity .
Analog 2: Spirooxindole-Triazole Hybrids
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume